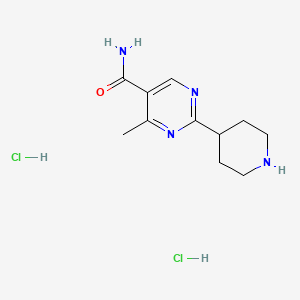

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

Description

Molecular Architecture and Functional Groups

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride (CAS 1361116-31-5) is a heterocyclic compound characterized by a pyrimidine core fused with a piperidine ring and functionalized with methyl and carboxamide groups. Its molecular formula is C₁₁H₁₆N₄O·2HCl , with a molecular weight of 293.19 g/mol .

Key Structural Features:

- Pyrimidine Ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substituents include:

- Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom. The piperidin-4-yl group is attached to the pyrimidine ring via its nitrogen atom, creating a secondary amine .

- Dihydrochloride Salt : Two hydrochloric acid molecules ionically bonded to the parent compound, protonating basic nitrogen sites .

Functional Group Analysis:

| Functional Group | Position | Role in Structure |

|---|---|---|

| Pyrimidine ring (N1, N3) | Core scaffold | Aromaticity, electronic interactions |

| Methyl group (C4) | Position 4 | Hydrophobic stabilization |

| Carboxamide (-CONH₂) | Position 5 | Hydrogen bonding, polarity |

| Piperidine (N) | Position 2 | Basicity, salt formation |

The SMILES notation (CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl) and InChIKey (NFLJIGPJXHGVLN-UHFFFAOYSA-N) further delineate connectivity and stereoelectronic properties .

Propriétés

IUPAC Name |

4-methyl-2-piperidin-4-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJIGPJXHGVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine.

Substitution with Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with controlled temperature, pressure, and pH conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases. It has shown promise in the following areas:

- Prolyl-4-Hydroxylase Inhibition : Research indicates that 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can bind to prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This interaction suggests its potential use in therapies aimed at enhancing tissue repair and regeneration.

- Anticancer Activity : Preliminary studies have suggested that this compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression. Its structural analogs have been investigated for similar effects, indicating a potential role in cancer therapeutics.

Pharmacological Studies

The pharmacological profile of this compound reveals several interesting applications:

- Binding Affinity : Studies demonstrate that this compound interacts with various biomolecules, influencing their activity. Its binding affinity to specific targets makes it a candidate for drug development aimed at modulating these interactions.

- Neuropharmacology : Given the presence of the piperidine ring, there is potential for applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting avenues for research into neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH. The molecular formula is C11H17ClN4O, with a molecular weight of approximately 256.73 g/mol .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Tissue Repair Studies : A study highlighted the compound's role in enhancing collagen synthesis through prolyl hydroxylase inhibition, which may lead to advancements in wound healing therapies.

- Anticancer Research : Investigations into its anticancer properties revealed mechanisms through which it may inhibit tumor growth, warranting further exploration in clinical settings.

- Neuropharmacological Applications : Research focusing on its effects on neurotransmitter systems has opened pathways for understanding its potential role in treating neurodegenerative conditions.

Mécanisme D'action

The mechanism by which 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

- CAS Number : 1361116-31-5

- Molecular Formula : C₁₁H₁₈Cl₂N₄O

- Molecular Weight : 293.19 g/mol

- Structural Features : A pyrimidine core substituted with a methyl group at position 4, a piperidin-4-yl group at position 2, and a carboxamide at position 5. The dihydrochloride salt enhances solubility and stability .

Applications : Primarily used as a pharmaceutical intermediate, suggesting roles in drug development, particularly for kinase inhibitors or receptor-targeted therapies .

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the compound and its analogs:

Key Observations :

- Core Heterocycle : Pyrimidine-based analogs (e.g., the main compound and CAS 1420956-56-4) are distinct from imidazole derivatives (e.g., CAS 2172587-17-4), which may alter target binding or metabolic stability.

- Functional Groups : The carboxamide group in the main compound contrasts with ester (CAS 2172587-17-4) or carboxylic acid (CAS 1420956-56-4) moieties in analogs, impacting hydrogen bonding and solubility.

- Salt Forms: Dihydrochloride salts (main compound, CAS 2172587-17-4) improve aqueous solubility compared to monohydrochloride or free-base forms .

Pharmacological and Therapeutic Potential

- Anti-Tumor Applications :

- The imidazole derivative (CAS 2172587-17-4) is classified under anti-tumor categories, suggesting shared therapeutic pathways with pyrimidine-based compounds .

- LY2409881 hydrochloride (a pyrimidine-thiophene hybrid) exhibits explicit anti-tumor activity, highlighting the relevance of pyrimidine scaffolds in oncology .

- Kinase Inhibition : The carboxamide group in the main compound may mimic ATP-binding motifs in kinases, a feature observed in Copanlisib (a pyrimidine-carboxamide kinase inhibitor) .

Activité Biologique

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, also known by its CAS number 1361116-31-5, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetic properties, and therapeutic implications.

- Molecular Formula : C11H17ClN4O

- Molecular Weight : 256.73 g/mol

- CAS Number : 1361116-31-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific receptors, influencing pathways related to cancer and central nervous system disorders.

Case Study: Anticancer Activity

In a study examining the compound's anticancer properties, it was observed that it exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231. The compound demonstrated IC50 values of 0.87–12.91 μM in MCF-7 cells and 1.75–9.46 μM in MDA-MB-231 cells, indicating potent growth inhibition compared to the standard chemotherapeutic agent 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration.

These properties suggest that the compound can be efficiently absorbed and utilized by the body, making it a candidate for further therapeutic development .

Toxicity Studies

Acute toxicity assessments in animal models showed no significant adverse effects at doses up to 2000 mg/kg, indicating a potentially safe therapeutic window for clinical applications .

Comparative Biological Activity Table

| Activity Type | IC50 (μM) | Comparison Standard | Notes |

|---|---|---|---|

| MCF-7 Cell Line | 0.87–12.91 | 5-Fluorouracil | Significant growth inhibition |

| MDA-MB-231 Cell Line | 1.75–9.46 | 5-Fluorouracil | Comparable efficacy |

| Acute Toxicity | >2000 | - | No observed toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chlorination of precursor pyrimidine derivatives (e.g., using phosphoryl chloride) followed by nucleophilic substitution with piperidine derivatives. For example, analogous compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile are converted to target structures via reactions with ammonium acetate or hydrazine derivatives, yielding intermediates that are further functionalized . Purification often employs column chromatography, and final hydrochloridation is achieved using HCl gas or aqueous HCl. Yield optimization (e.g., 2–5% overall yield in similar syntheses) requires precise stoichiometric control and inert atmospheric conditions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and skin contact, as unclassified GHS hazards suggest potential irritation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms persist .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : For purity assessment (>95% by reversed-phase C18 columns with UV detection at 254 nm) .

- NMR : 1H and 13C NMR in DMSO-d6 to confirm structural integrity, particularly the piperidinyl proton environment and carboxamide resonance .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (292.2 g/mol for the dihydrochloride salt) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Statistical DoE (e.g., factorial designs) minimizes experimental runs while identifying critical parameters. For example:

- Variables : Reaction temperature, solvent polarity, and catalyst loading.

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 60–80°C in DMF with 1.2 eq. of piperidine derivative). Computational tools like ICReDD’s reaction path search methods integrate quantum chemical calculations to narrow experimental conditions, reducing development time by 30–50% .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Orthogonal Validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Solvent Effects : Compare spectra in deuterated solvents (e.g., D2O vs. DMSO-d6) to account for pH-dependent shifts in the piperidinyl moiety.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for diastereomeric impurities .

Q. What strategies address discrepancies in reported bioactivity data?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control compounds to normalize inter-lab variability.

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from artifacts caused by rapid degradation .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like kinases or GPCRs, reconciling contradictory IC50 values .

Q. How can computational modeling enhance understanding of its pharmacological interactions?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at binding sites, such as hydrogen bonding between the carboxamide group and target residues.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding structural modifications (e.g., substituting the pyrimidine ring to reduce hepatic clearance) .

Data Contradiction Analysis Framework

Q. How to systematically analyze conflicting toxicity data?

- Methodological Answer :

- Dose-Response Curves : Compare LD50 values across studies using the Hill equation to assess consistency in slope and efficacy.

- Species-Specific Sensitivity : Test in multiple models (e.g., zebrafish vs. murine) to identify taxon-dependent metabolic pathways.

- GHS Reclassification : Cross-reference with updated hazard data (e.g., NITE 2020 classifications) to validate acute vs. chronic toxicity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.